1-(3-Chlorophenyl)pent-4-en-1-one
Overview
Description
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with a suitable ketone under basic conditions. For instance, using sodium hydroxide as a catalyst and methanol as a solvent, the reaction can be carried out at around 70°C. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of chlorophenyl compounds on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)pent-4-en-1-one exerts its effects involves interactions with molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chlorophenyl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pent-4-en-1-one: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)pent-4-en-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)butan-1-one: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .
Biological Activity
1-(3-Chlorophenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pentene backbone and a chlorophenyl substituent. Its molecular formula is C₁₁H₁₃ClO. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities and applications as a precursor for synthesizing biologically active compounds.
The compound features a conjugated system owing to the double bond between the fourth and fifth carbon atoms. The presence of the chlorophenyl group at the third carbon enhances its reactivity and biological activity, making it a subject of interest for further research.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have been shown to possess varying degrees of antibacterial and antifungal activities. The positioning of substituents on the aromatic ring influences these biological activities significantly.
Anti-inflammatory Potential
A series of enone-based derivatives, including those related to this compound, have been developed to inhibit neutrophil-mediated inflammation. These compounds demonstrate promise for treating inflammatory diseases, suggesting that this compound could have similar applications .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that can enhance yields and purity. Various methods utilizing solvents like methanol or ethanol have been reported. The ability to synthesize derivatives with varied functionalities further underscores its potential in medicinal chemistry.
Case Study 1: Antimicrobial Activity
In a comparative study, several derivatives of α,β-unsaturated ketones were evaluated for their antimicrobial efficacy. Compounds with chlorophenyl substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of a chlorine atom significantly increased antimicrobial potency.
Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory effects of enone derivatives in animal models. Compounds structurally related to this compound were administered to assess their impact on neutrophil migration and cytokine production. Results showed a marked reduction in inflammation markers, indicating a potential therapeutic role in managing inflammatory conditions .
Data Tables
Compound | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
This compound | α,β-unsaturated ketone | Chlorophenyl group enhances reactivity | Antimicrobial, anti-inflammatory |
1-(4-Chlorophenyl)buten-1-one | α,β-unsaturated ketone | Different chlorine positioning alters activity | Moderate antimicrobial properties |
3-Chloroacetophenone | Aromatic ketone | Known for significant antimicrobial properties | Strong antibacterial effects |
Properties
IUPAC Name |
1-(3-chlorophenyl)pent-4-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLMGMYVDKACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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